molecular formula C25H33N3O B2441437 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide CAS No. 921902-09-2

2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide

Cat. No. B2441437
CAS RN: 921902-09-2
M. Wt: 391.559
InChI Key: WBEHQHXJGUQMLM-UHFFFAOYSA-N
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Description

2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C25H33N3O and its molecular weight is 391.559. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Luminescent Properties and Electron Transfer

A study by Gan et al. (2003) explored novel piperazine substituted naphthalimide compounds for their luminescent properties and photo-induced electron transfer, demonstrating the potential of such compounds in developing pH probes and understanding fluorescence quenching mechanisms (Gan, Chen, Chang, & Tian, 2003).

Photopolymerization Initiators

Yang et al. (2018) investigated acrylated naphthalimide compounds as one-component visible light initiators for photopolymerization, indicating their application in materials science, particularly in developing photopolymers with enhanced migration stability and curing properties (Yang, Liao, Xiong, Wu, Wang, Li, & Tang, 2018).

Drug Metabolism and Pharmacokinetics

The study of the disposition and metabolism of SB-649868, a novel orexin 1 and 2 receptor antagonist, by Renzulli et al. (2011) provides an example of how compounds containing piperidine and benzamide structures are analyzed for their pharmacokinetic profiles, offering insights into their metabolic pathways and elimination (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).

Synthesis and Structural Studies

Research by Moustafa et al. (2011) on the synthesis of tetrahydroquinolinone and nicotinonitrile derivatives showcases the chemical versatility of compounds incorporating the tetrahydroquinoline structure, pertinent to the development of novel synthetic methodologies and the creation of new chemical entities (Moustafa, Al-Mousawi, & Elnagdi, 2011).

Anticancer and Antibacterial Agents

Bondock and Gieman (2015) synthesized new 2-chloro-3-hetarylquinolines, evaluating their antibacterial and anticancer activities. This study highlights the potential biomedical applications of quinoline derivatives in discovering new therapeutic agents (Bondock & Gieman, 2015).

properties

IUPAC Name

2-methyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N3O/c1-19-9-4-5-11-22(19)25(29)26-18-24(28-15-6-3-7-16-28)21-12-13-23-20(17-21)10-8-14-27(23)2/h4-5,9,11-13,17,24H,3,6-8,10,14-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEHQHXJGUQMLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]benzamide

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